3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by its unique molecular structure, which includes a bromine and a fluorine atom attached to a phenyl ring. This compound belongs to the category of substituted phenylpropanoic acids and is known for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 1506381-79-8 and has a molecular formula of C9H8BrF O3 with a molecular weight of approximately 263.06 g/mol . Its synthesis and properties have been documented in several chemical databases, including PubChem and BenchChem .
In terms of chemical classification, this compound is categorized as a substituted phenylpropanoic acid. It exhibits properties typical of compounds containing both halogen substituents and hydroxyl groups, which can influence its reactivity and biological activity.
The synthesis of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid often involves multi-step processes that include bromination and fluorination reactions. One common method is the bromination of 2-fluorophenylpropanoic acid using bromine in the presence of a catalyst, such as iron(III) bromide, to selectively introduce the bromine substituent at the ortho position of the aromatic ring .
The reaction conditions are crucial for achieving high selectivity and yield. Typically, the reaction is performed under controlled temperatures to minimize side reactions. Following bromination, further steps may include hydrolysis or reduction processes to obtain the final product. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid features a central propanoic acid backbone with a hydroxyl group (-OH) attached to the second carbon atom. The presence of both bromine and fluorine on the aromatic ring significantly influences its electronic properties.
This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is influenced by the electron-withdrawing nature of the halogen substituents, which can stabilize carbocations formed during electrophilic substitution reactions .
The mechanism of action for this compound is primarily studied in biological contexts where it may exhibit antimicrobial or anticancer properties. The presence of halogen atoms can enhance lipophilicity, allowing for better membrane permeability.
Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in disease pathways. For example, studies on related phenylpropanoic acids have shown potential in modulating kinase activities that are crucial for cell signaling .
While specific physical properties such as density and boiling point are not universally reported for this compound, it is typically expected to be a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
The synthesis of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid (C~9~H~8~BrFO~3~, MW 263.06 g/mol) relies heavily on strategically functionalized halogenated aromatic precursors that enable precise regiochemical control [2] [6]. The bromo-fluoro substitution pattern on the phenyl ring presents significant synthetic challenges due to the similar reactivity of these halogens and the potential for undesired nucleophilic displacement. Commercial 2-bromo-3-fluorobenzaldehyde serves as a pivotal starting material, undergoing Reformatsky reactions with ethyl bromoacetate to establish the hydroxy acid backbone [5]. This zinc-mediated coupling proceeds via organozinc enolate formation followed by nucleophilic addition to the aldehyde carbonyl, yielding the β-hydroxy ester intermediate (ethyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate) with moderate diastereoselectivity (typically 3:1 dr) [5].
Critical process parameters for the Reformatsky step include:
Subsequent alkaline hydrolysis of the ester (2M NaOH, ethanol, 50°C, 4h) affords the target carboxylic acid with >95% conversion [5]. Alternative routes employ α-halo ketone precursors like 1-(2-bromo-3-fluorophenyl)-2-bromoethanone, which undergo arylative hydroxylation using hydroxylamine followed by acidic workup to install the α-hydroxy acid functionality . This method circumvents stereochemical complications but suffers from lower yields (45-60%) due to competing elimination pathways.
Table 1: Halogenated Precursors for Target Compound Synthesis
Precursor | Reaction Type | Key Conditions | Yield | Challenges |
---|---|---|---|---|
2-Bromo-3-fluorobenzaldehyde | Reformatsky condensation | Zn, EtBrCHCOOEt, THF, reflux | 92% | Diastereoselectivity control |
Ethyl 2-bromo-3-fluorobenzoate | Arndt-Eistert homologation | Diazomethane, Ag₂O catalysis | 68% | Diazomethane handling hazards |
1-(2-Bromo-3-fluorophenyl)-2-bromoethanone | Hydroxylamine displacement | NH₂OH, EtOH, then H₃O⁺ | 57% | Over-reduction byproducts |
Purification presents unique challenges due to the compound's polarity and temperature sensitivity. Cold-chain transportation is recommended post-synthesis to preserve integrity, with storage at -20°C under nitrogen atmosphere to prevent racemization and decomposition [2] [6]. Reverse-phase chromatography (C18 silica, methanol/water gradients) effectively separates the target compound from diastereomeric impurities and hydrolytic byproducts, though crystallization remains elusive due to the compound's oily consistency in pure form [5].
Chiral pool strategies leverage enantiopure natural metabolites as starting materials to confer stereochemistry onto 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid without external chiral auxiliaries [3] [4]. Lactic acid derivatives serve as ideal templates due to their structural homology with the target molecule's 2-hydroxypropanoic acid moiety. Enzymatic optical resolution using immobilized Lactobacillus lactate dehydrogenases (LDHs) achieves >99.5% enantiomeric excess (ee) through stereoselective reduction of the prochiral keto acid precursor, 3-(2-bromo-3-fluorophenyl)-2-oxopropanoic acid [3]. The process employs a self-sufficient cofactor regeneration system where formate dehydrogenase (FDH) from Candida boidinii continuously reduces NAD⁺ to NADH, driving the equilibrium toward (R)- or (S)-enantiomer production depending on the LDH stereospecificity [3].
Table 2: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst | Cofactor System | Reaction Time | ee (%) | Product Configuration |
---|---|---|---|---|
d-Lactate dehydrogenase (L. mesenteroides) | FDH/NAD⁺/sodium formate | 6 hours | >99.5% | (R)-enantiomer |
l-Lactate dehydrogenase (Gallus) | FDH/NAD⁺/sodium formate | 8 hours | >99.5% | (S)-enantiomer |
Engineered L. plantarum whole cells | Glucose dehydrogenase | 24 hours | 98.2% | (R)-enantiomer |
Molecular docking simulations reveal that the bromo-fluorophenyl substituent positions optimally within the LDH active site through π-stacking with Phe-299 and hydrophobic interactions with Ile-248, explaining the exceptional enantiocontrol [3]. Alternative chiral pool approaches utilize O-benzyl-protected D-malic acid, whose pre-existing chiral center directs diastereoselective Friedel-Crafts arylation using 1-bromo-2-fluoro-3-iodobenzene under Pd(0) catalysis. Subsequent hydrogenolytic deprotection yields enantiopure (R)-3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with 85% overall yield and 98% ee [4]. However, this route requires costly halogenated aromatics and multiple protection/deprotection steps, diminishing its practical scalability compared to enzymatic methods.
Catalytic asymmetric methodologies provide the most direct access to enantioenriched 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid, with chiral phosphoric acids (CPAs) and Ru(II)-sulfonamide complexes demonstrating particular efficacy [3] [7] . In transfer hydrogenation, (arene)RuCl(monosulfonamide) catalysts enable dynamic kinetic resolution (DKR) of racemic α-keto ester precursors (ethyl 3-(2-bromo-3-fluorophenyl)-2-oxopropanoate) using formic acid/triethylamine as hydrogen donor [7] . This concurrent reduction and lactonization establishes the α-hydroxy acid stereocenter with 92% ee at 0.5 mol% catalyst loading, outperforming traditional Noyori catalysts which give <80% ee for this substrate class [7]. The mechanism involves bifunctional activation where the sulfonamide nitrogen protonates the keto carbonyl while Ru-hydride delivers stereoselective hydride transfer, minimizing epimerization .
Organocatalysis strategies employ BINOL-derived phosphoric acids to catalyze enantioselective aldol additions between bromofluorophenylacetaldehydes and glyoxylic acid [7]. Catalyst A4 (trifluoromethanesulfonamide-modified spirobicyclic pyrrolidine) demonstrates exceptional enantiocontrol (91% ee) by forming a hydrogen-bonding network that locks the aldehyde into a re-face attack orientation [7]. Bromine's polarizability enhances π-stacking with the catalyst's naphthyl rings, rationalizing the higher enantioselectivity versus non-halogenated analogs (91% vs. 76% ee) [7].
Table 3: Catalytic Asymmetric Approaches Comparison
Method | Catalyst | Loading | Temp (°C) | ee (%) | Product |
---|---|---|---|---|---|
Transfer hydrogenation/DKR | (p-cymene)RuCl(TSDPEN) | 0.5 mol% | 40 | 92% | (R)-hydroxy acid |
CPA-catalyzed aldol | BINOL-phosphoric acid CPA-1 | 10 mol% | -20 | 91% | (S)-hydroxy acid |
Biocatalytic reduction | d-LDH/FDH co-immobilized | 2 mg/mL | 30 | >99.5% | (R)-hydroxy acid |
Flow asymmetric hydrogenation | Pd/(R)-BINAP in microreactor | 1 mol% | 60 | 89% | Racemate (incomplete resolution) |
Continuous flow systems enhance these catalytic processes by improving mass transfer and thermal regulation. A tubular microreactor packed with silica-immobilized CPA achieves 91% ee for the aldol reaction at 0.5 mL/min flow rate, whereas batch reactions require 24h for comparable conversion [7]. The configuration enables precise temperature control (-20°C) critical for suppressing retro-aldol pathways that erode enantioselectivity in batch systems [7]. Future advancements will likely integrate hybrid catalytic systems—combining enzymatic stereocontrol with organocatalytic activation—to access both enantiomers of this versatile building block under environmentally benign conditions [3] [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3